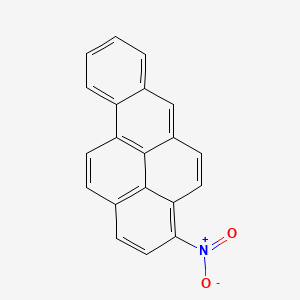

3-Nitrobenzo(a)pyrene

Overview

Description

3-Nitrobenzo(a)pyrene (3-NBaP) is a nitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) formed via incomplete combustion of organic matter or atmospheric nitration of benzo(a)pyrene (BaP). It is a potent environmental mutagen and suspected carcinogen, detected in air particulates, soil, and marine organisms . Structurally, the nitro group (-NO₂) at the 3-position disrupts the aromatic π-system, influencing its reactivity and metabolic activation. Studies highlight its role in forming DNA adducts through metabolic intermediates like the bay-region trans-7,8-diol anti-9,10-epoxide, which binds to deoxyguanosine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This can be achieved through the reaction of benzo(a)pyrene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzo(a)pyrene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products Formed:

Reduction: 3-Aminobenzo(a)pyrene.

Oxidation: Benzo(a)pyrene quinones.

Substitution: Various substituted benzo(a)pyrene derivatives depending on the nucleophile used.

Scientific Research Applications

Environmental Monitoring and Assessment

3-Nitrobenzo(a)pyrene serves as an important marker in environmental studies, particularly in assessing pollution levels in aquatic ecosystems. Recent studies have identified its presence in various organisms, including polychaete worms and marine species, indicating the extent of contamination in different environments.

Case Study: Polychaete Worms

A study conducted on polychaete worms from contaminated sediments revealed the presence of this compound along with other polycyclic aromatic hydrocarbons (PAHs). The concentrations of this compound ranged from 0.11 to 5.18 µg g⁻¹, highlighting its accumulation in marine organisms and serving as an indicator of pollution levels .

Toxicological Research

The compound is extensively studied for its mutagenic effects and mechanisms of action. Research indicates that this compound can form DNA adducts, which are critical in understanding its carcinogenic potential.

Case Study: Mutagenesis in Cell Lines

In vitro studies using Chinese hamster ovary (CHO) cells demonstrated that microsomal activation of this compound leads to the formation of mutagenic metabolites. These findings underscore the compound's role in genetic damage and its implications for cancer research .

Synthesis of Reactive Metabolites

Research has focused on synthesizing reactive metabolites of this compound to study their biological activities and interactions with DNA. This synthesis is vital for understanding how this compound exerts its mutagenic effects.

Synthesis Example

The synthesis of trans-7,8-dihydro-3-nitrobenzo(a)pyrene has been documented, showcasing the preparation of metabolites that can form DNA adducts. These studies are essential for elucidating the pathways leading to mutagenicity .

Health Risk Assessment

Given its potent carcinogenic properties, this compound is included in health risk assessments related to exposure to PAHs. Epidemiological studies have linked PAH exposure, including compounds like this compound, to increased cancer risks in humans.

Health Implications

Long-term exposure to PAHs has been associated with lung, skin, and bladder cancers. The identification of this compound in environmental samples contributes to understanding the health risks posed by contaminated sites .

Regulatory Framework

Due to its harmful effects, this compound is subject to regulatory scrutiny under various environmental protection laws. Monitoring its levels in air and water is crucial for compliance with safety standards.

Data Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3-Nitrobenzo(a)pyrene involves its metabolic activation to reactive intermediates that can bind to cellular macromolecules such as DNA, RNA, and proteins. This binding can lead to mutations and other genetic alterations, contributing to its mutagenic and carcinogenic effects. The nitro group plays a crucial role in the compound’s reactivity, influencing its ability to undergo reduction and form reactive species .

Comparison with Similar Compounds

Structural and Spectral Differences

The position of the nitro group significantly impacts molecular properties. Key structural distinctions among 1-, 3-, and 6-nitrobenzo(a)pyrene isomers include:

Mutagenic Potency

3-NBaP exhibits higher mutagenicity in Salmonella typhimurium TA98 and TA100 strains compared to 1-NBaP and 6-NBaP. Synergistic effects are observed in binary mixtures (e.g., 1- + 3-NBaP), amplifying mutagenic responses .

Metabolic Pathways and DNA Adduct Formation

- 3-NBaP: Metabolized via nitroreduction to 3-aminobenzo(a)pyrene, followed by epoxidation to form DNA-reactive diol epoxides. Forms stable N$^2$-deoxyguanosine adducts .

- 1-NBaP : Generates K-region dihydrodiols, but adducts are less persistent .

- 6-NBaP : Fails to form detectable DNA adducts in vitro, likely due to steric hindrance from the nitro group .

Carcinogenicity in Animal Models

Subcutaneous injection studies in F344 rats reveal:

- 3-NBaP : Induces tumors at 500 µg doses, comparable to benzo(a)pyrene .

- 1-NBaP : Requires higher doses (2000 µg) for tumorigenicity .

- 3,6-DNBaP (dinitro derivative): More potent than mononitro isomers, causing tumors at 8 µg .

Photochemical Reactivity

Under UVA irradiation, 3-NBaP generates reactive oxygen species (ROS) and lipid peroxides, contributing to oxidative stress. In contrast, 3,6-dinitrobenzo(a)pyrene decomposes to 3-nitrobenzo[a]pyrene-6-quinone, a less mutagenic product .

Environmental Occurrence

Biological Activity

3-Nitrobenzo(a)pyrene (3-NBaP) is a significant environmental contaminant recognized for its potent mutagenic and carcinogenic properties. As a member of the nitro-substituted polycyclic aromatic hydrocarbons (PAHs), it has been extensively studied to understand its biological activity, mechanisms of action, and potential health impacts.

3-NBaP is synthesized through nitration of benzo(a)pyrene, a well-known carcinogen. The compound undergoes metabolic activation in biological systems, leading to the formation of reactive intermediates that can bind to cellular macromolecules such as DNA, RNA, and proteins. This binding can result in genetic mutations and alterations, contributing to its carcinogenic effects .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉N₁O₂ |

| Molecular Weight | 227.22 g/mol |

| CAS Number | 70021-98-6 |

| Solubility | Sparingly soluble in water |

The biological activity of 3-NBaP is primarily attributed to its metabolic conversion into various reactive metabolites. These metabolites can form DNA adducts, which are critical in the initiation of mutagenesis. The nitro group in 3-NBaP is essential for its reactivity, influencing both reduction processes and the formation of electrophilic species that interact with nucleophilic sites in DNA .

Key Metabolites:

- Trans-7,8-dihydro-3-nitrobenzo(a)pyrene: An oxidized proximate metabolite.

- Trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene: A reactive ultimate metabolite that forms stable DNA adducts.

Mutagenicity and Carcinogenicity

Research indicates that 3-NBaP exhibits significant mutagenic activity in various test systems. For instance, studies using Salmonella typhimurium strains TA98 and TA100 have demonstrated that 3-NBaP induces mutations at concentrations that reflect its environmental persistence .

Case Study:

In a study involving human bronchial explants exposed to radiolabeled 3-NBaP, researchers identified specific DNA adducts that co-chromatographed with known carcinogenic compounds. This finding underscores the compound's capacity to form stable modifications in human tissues, raising concerns about its role in lung cancer development .

Environmental Impact and Exposure

3-NBaP is commonly found in combustion by-products and is persistent in the environment. Its presence has been detected in various ecological matrices, including soil and aquatic systems. Due to its mutagenic properties, it poses risks not only to human health but also to wildlife.

Table 2: Environmental Occurrence of this compound

| Matrix | Concentration Range |

|---|---|

| Soil | 0.1 - 5.0 µg/kg |

| Water | <0.01 - 0.5 µg/L |

| Air | Trace levels detected |

Q & A

Q. Basic: What analytical methods are recommended for detecting 3-Nitrobenzo(a)pyrene in complex biological matrices?

To detect 3-NBaP in biological or environmental samples, gas chromatography-mass spectrometry (GC/MS) coupled with negative ion chemical ionization (NICI) is widely used due to its sensitivity for nitro-PAHs . For structural confirmation, ¹H and ¹³C NMR spectroscopy (e.g., 500 MHz in CDCl₃) provides detailed molecular signatures, as demonstrated in the characterization of nitro-BaP isomers . Prior extraction and purification steps, such as solid-phase extraction (SPE) with silica gel columns, are critical to minimize matrix interference.

Q. Basic: How does the position of the nitro group influence the mutagenic activity of Nitrobenzo(a)pyrene isomers?

The nitro group’s position (e.g., 1-, 3-, or 6-NBaP) significantly impacts mutagenicity. 3-NBaP exhibits higher direct-acting mutagenicity in Salmonella TA98 without metabolic activation compared to 1- or 6-NBaP, likely due to its ability to form stable DNA adducts via nitroreduction . In contrast,1-NBaP requires metabolic activation (e.g., liver S9 fractions) to generate reactive intermediates, highlighting regioselective metabolic pathways . Structural-activity relationship (SAR) studies suggest that the bay-region nitro substitution (as in 3-NBaP) enhances electrophilicity and DNA interaction .

Q. Advanced: What experimental approaches are used to assess the phototoxicity of this compound?

Phototoxicity studies often involve UVA irradiation (315–400 nm) of 3-NBaP in lipid-rich systems (e.g., methyl linoleate) to quantify reactive oxygen species (ROS) and lipid peroxides. Key steps include:

- Dose-response design : Expose samples to incremental UVA doses (e.g., 7–21 J/cm²) and measure lipid peroxidation via UV-Vis spectroscopy (peak at 235 nm) .

- Control groups : Include dark controls and nitro-PAH-free samples to differentiate photo-induced vs. baseline oxidation .

- Mechanistic validation : Use radical scavengers (e.g., ascorbate) to confirm ROS-mediated pathways.

Q. Advanced: How do metabolic activation systems affect the mutagenic potency of 3-NBaP in in vitro assays?

In Chinese hamster ovary (CHO) cells , 3-NBaP’s mutagenicity is amplified by rat hepatocyte-mediated activation , which facilitates nitroreduction to hydroxylamine intermediates . However, in Salmonella TA98, 3-NBaP shows S9-independent activity , suggesting direct DNA interaction . Experimental designs must specify activation conditions (e.g., Aroclor-induced S9 vs. hepatocytes) to avoid false negatives. Parallel assays with CYP450 inhibitors (e.g., α-naphthoflavone) can elucidate metabolic pathways .

Q. Basic: What structural characterization techniques confirm the synthesis of this compound?

Synthetic validation requires:

- ¹H NMR : Confirm nitro group position via aromatic proton splitting patterns (e.g., distinct shifts at δ 8.5–9.0 ppm for 3-NBaP) .

- X-ray crystallography : Resolve spatial arrangement of the nitro substituent and fused rings, as applied in related nitro-PAH studies .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₂₀H₁₁NO₂) and isotopic patterns .

Q. Advanced: What are the challenges in extrapolating carcinogenicity data from animal models to humans for 3-NBaP?

While IARC classifies benzo(a)pyrene (BaP) as carcinogenic based on multi-species animal data, 3-NBaP’s human risk remains inferred. Key challenges include:

- Species-specific metabolism : Rat hepatic nitroreductases may overactivate 3-NBaP compared to human isoforms .

- Dose extrapolation : Rodent studies use high doses; human environmental exposures are often lower and chronic.

- Biomarker limitations : DNA adducts in animal tissues (e.g., liver) may not correlate with human epithelial cell responses .

Integrated approaches combining in vitro human cell models, physiologically based pharmacokinetic (PBPK) modeling, and epidemiological surveillance are recommended .

Q. Basic: How is 3-NBaP differentiated from its hydroxylated metabolite, 3-hydroxybenzo(a)pyrene?

Chromatographic separation (HPLC or GC) paired with UV/Vis detection distinguishes 3-NBaP (λmax ~340 nm) from its hydroxylated derivative (λmax ~380 nm) . Mass spectrometry further differentiates via molecular ion peaks (3-NBaP: m/z 297; 3-OH-BaP: m/z 268) . Metabolic studies using deuterated solvents in NMR can track hydroxylation pathways .

Q. Advanced: What experimental designs address contradictory mutagenicity data across studies?

Discrepancies in mutagenicity data (e.g., TA98 vs. TA100 strain responses) arise from:

- Metabolic activation variability : Standardize S9 sources (e.g., pooled rat liver) and concentrations .

- Nitroreductase activity : Use isogenic Salmonella strains (e.g., TA98NR⁻, deficient in nitroreductase) to isolate activation mechanisms .

- Dose-range testing : Include sub-toxic concentrations to avoid false negatives from cytotoxicity .

Properties

IUPAC Name |

3-nitrobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIJHYPCKYZMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220310 | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Orange crystals | |

CAS No. |

70021-98-6 | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70021-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4GCL2XE8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

211-212 °C | |

| Record name | 3-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8188 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.